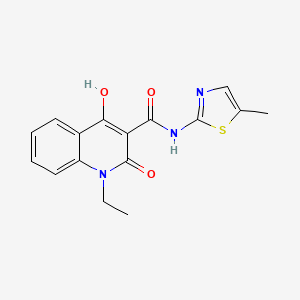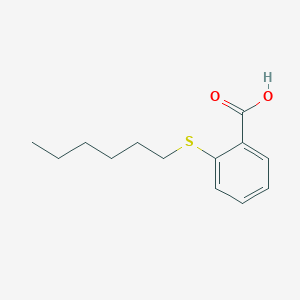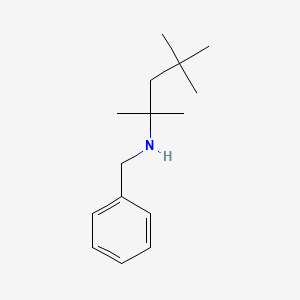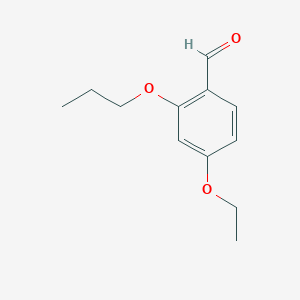![molecular formula C19H23N3O2 B11998311 2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound with the molecular formula C15H15NO2 This compound is known for its unique structure, which includes a methoxy group, a piperazine ring, and an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method involves the reaction of o-vanillin with 4-methylphenylamine in the presence of a suitable solvent such as methanol. The reaction is usually carried out at room temperature, resulting in the formation of the desired imine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol has been explored for various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on various biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with estrogen receptors, potentially modulating their activity . This interaction can lead to various biological effects, including the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound shares a similar structure but lacks the piperazine ring.
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol is unique due to the presence of the piperazine ring, which can confer different biological activities and chemical reactivity compared to its analogs. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Propriétés
Formule moléculaire |
C19H23N3O2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-methoxy-6-[(E)-[4-(4-methylphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-3-5-18(24-2)19(16)23/h3-9,14,23H,10-13H2,1-2H3/b20-14+ |
Clé InChI |
WYAHWUYVYKTXKZ-XSFVSMFZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)






![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)

![methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide](/img/structure/B11998288.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)



